molecular formula C18H26N2O3S2 B2802753 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide CAS No. 1235656-32-2

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Cat. No. B2802753
CAS RN: 1235656-32-2
M. Wt: 382.54
InChI Key: IVFFQIBDLPLDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, also known as CP-122,721, is a small molecule drug compound that has been developed for potential use in the treatment of various neurological disorders. This compound has been shown to have a high affinity for the dopamine D3 receptor, which is believed to play a role in the development and progression of these disorders.

Scientific Research Applications

Applications in Synthesis and Drug Development

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been recognized for their pivotal role in the stereoselective synthesis of amines and their derivatives, showcasing the potential of sulfonyl-containing compounds in medicinal chemistry and drug development. The methodologies derived from these compounds provide access to a diverse array of structurally complex piperidines, pyrrolidines, and azetidines, which are key structural motifs in numerous natural products and therapeutics (Philip et al., 2020).

DNA Binding Agents

Compounds like Hoechst 33258 and its analogues demonstrate the capacity of benzamide derivatives to strongly bind to DNA, particularly in AT-rich sequences. This binding property is crucial for fluorescent DNA staining applications and suggests the utility of benzamide derivatives in cellular biology research (Issar & Kakkar, 2013).

Nanotechnology and Membrane Science

Nanofiltration Membranes

Recent advancements in nanofiltration (NF) membrane technology, particularly those utilizing polyamide layers, highlight the significance of piperazine-based compounds in enhancing water permeance and selectivity. The development of crumpled polyamide NF membranes points to the innovative applications of these materials in environmental remediation and water treatment (Shao et al., 2022).

Environmental and Biofouling Applications

Biofouling Prevention in Reverse Osmosis Systems

The application of non-oxidizing biocides in reverse osmosis (RO) polyamide membrane systems for biofouling prevention underscores the potential environmental applications of benzamide derivatives. Research into safer and more efficient strategies to counteract biofouling can lead to sustainable water treatment solutions (Da-Silva-Correa et al., 2022).

properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c1-2-24-17-6-4-3-5-16(17)18(21)19-13-14-9-11-20(12-10-14)25(22,23)15-7-8-15/h3-6,14-15H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFFQIBDLPLDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.